N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride
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Overview
Description
N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride is a chemical compound with the molecular formula C8H14ClNS and a molecular weight of 191.721 g/mol . This compound is known for its unique structure, which includes a thiophene ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride typically involves the reaction of 2-thiopheneethanamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The thiophene ring plays a crucial role in its activity, allowing it to interact with various biological pathways. The compound may act on enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanamine: A precursor in the synthesis of N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride.
Thiophene derivatives: Compounds with similar structures and properties, such as suprofen and articaine.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
144235-89-2 |
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Molecular Formula |
C8H14ClNS |
Molecular Weight |
191.72 g/mol |
IUPAC Name |
N,N-dimethyl-2-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H |
InChI Key |
WXLJRASEJDYXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=CS1.Cl |
Origin of Product |
United States |
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